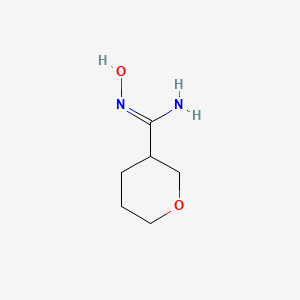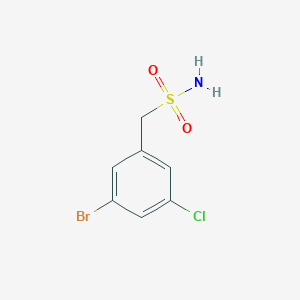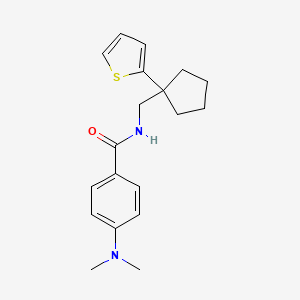![molecular formula C18H17NO5 B2545103 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde CAS No. 872183-34-1](/img/structure/B2545103.png)
3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde is an organic compound with the molecular formula C15H13NO5 It is characterized by the presence of methoxy, nitrobenzyl, and prop-2-en-1-yl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde typically involves multi-step organic reactions One common approach is the alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzoic acid
Reduction: 3-Methoxy-4-[(3-aminobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde
Uniqueness
3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions such as cross-coupling and polymerization
Properties
IUPAC Name |
3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-5-15-8-14(11-20)10-17(23-2)18(15)24-12-13-6-4-7-16(9-13)19(21)22/h3-4,6-11H,1,5,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLUYUWJIBNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])CC=C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
![4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/new.no-structure.jpg)



![N-CYCLOPENTYL-2-[4-METHYL-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2545031.png)
![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2545037.png)

![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)
![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)
